molecular formula C19H17N3O2 B7700116 N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide

Cat. No.: B7700116
M. Wt: 319.4 g/mol
InChI Key: WPSYWUZFTYHJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropanecarboxamide group attached to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole ring and a 4-methylphenyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenyl ring is then introduced through a coupling reaction, such as a Suzuki or Heck reaction, to attach the 4-methylphenyl group. Finally, the cyclopropanecarboxamide group is added through an amide formation reaction, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to carboxylic acids, while reduction might yield alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes, particularly those involving the oxadiazole ring or cyclopropanecarboxamide group.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide would depend on its specific application. In a biological context, the compound might interact with various molecular targets, such as enzymes or receptors, through binding interactions involving the oxadiazole ring or cyclopropanecarboxamide group. These interactions could modulate the activity of the target proteins, leading to downstream effects on cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[(2-Methoxyphenyl)amino]sulfonyl}-4-methylphenyl)cyclopropanecarboxamide
  • N-(4-methylphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Uniqueness

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, sets it apart from many other compounds, as this moiety can participate in a variety of interactions and reactions that are not possible with other functional groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-12-6-8-13(9-7-12)17-21-19(24-22-17)15-4-2-3-5-16(15)20-18(23)14-10-11-14/h2-9,14H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSYWUZFTYHJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.